2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide is a chemical compound with the molecular formula C6H4BrClFN·HBr It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide typically involves the bromination of 3-chloro-5-fluoropyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyridines.
Scientific Research Applications
2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 3-Chloro-5-fluoropyridine
- 2-Bromopyridine
Uniqueness
2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide is unique due to the presence of multiple functional groups (bromomethyl, chloro, and fluoro) on the pyridine ring. This combination of substituents provides the compound with distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a broader range of chemical transformations and interactions, making it a valuable tool in various scientific and industrial fields.
Properties
Molecular Formula |
C6H5Br2ClFN |
---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
2-(bromomethyl)-3-chloro-5-fluoropyridine;hydrobromide |
InChI |
InChI=1S/C6H4BrClFN.BrH/c7-2-6-5(8)1-4(9)3-10-6;/h1,3H,2H2;1H |
InChI Key |
NQJOOBPTNCUWFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CBr)F.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.